Furo[3,2-b]pyridine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWGQISVIQMPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348981 | |
| Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-05-1 | |
| Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of Furo 3,2 B Pyridine 2 Carbaldehyde
Reaction Profiles of the Aldehyde Functional Group
The aldehyde group (-CHO) is a highly reactive center, readily participating in nucleophilic additions and condensation reactions. Its reactivity is a cornerstone for the synthesis of more complex derivatives. beilstein-journals.org
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. This fundamental reaction involves the addition of the nucleophile to the carbonyl group, followed by protonation of the resulting alkoxide intermediate to yield a secondary alcohol. The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. nih.gov
Common nucleophiles for this transformation include organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents. masterorganicchemistry.commasterorganicchemistry.com The reaction of Furo[3,2-b]pyridine-2-carbaldehyde with these reagents is expected to produce the corresponding secondary alcohols, thereby introducing a new carbon-carbon bond.
Table 1: Expected Products from Nucleophilic Addition Reactions
| Reagent | Nucleophile | Expected Product | Product Class |
|---|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | CH₃⁻ | 1-(Furo[3,2-b]pyridin-2-yl)ethanol | Secondary Alcohol |
The general mechanism involves the nucleophilic carbon of the organometallic reagent attacking the aldehyde's carbonyl carbon. pressbooks.pub The subsequent step is an acidic workup (e.g., with H₃O⁺) to protonate the intermediate alkoxide, yielding the final alcohol product. masterorganicchemistry.compressbooks.pub
Condensation reactions of the aldehyde group provide a pathway to a wide array of derivatives. Iminogenesis, the formation of an imine (or Schiff base), occurs when the aldehyde reacts with a primary amine under mildly acidic conditions. This reaction proceeds via a carbinolamine intermediate which then dehydrates to form the C=N double bond.
Acetal (B89532) formation serves as a common method for protecting the aldehyde group. This reaction involves treating the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. A closely related reaction, cyclic acetal formation, occurs with diols. For instance, 2-pyridinecarboxaldehyde, a structural analogue, reacts with γ-hydroxy-α,β-acetylenic esters to form highly functionalized cyclic acetals under mild, additive-free conditions, a reaction promoted by the basicity of the pyridine (B92270) nitrogen. nih.gov It is plausible that this compound would undergo similar transformations.
Furthermore, condensation reactions can be part of multicomponent processes. For example, three-component condensations involving 2-aminothiophenes, various aldehydes, and Meldrum's acid have been developed for the synthesis of fused pyridinone systems, highlighting the utility of aldehydes in complex cyclizations. nih.gov
The aldehyde group readily reacts with hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) derivatives (R-NHNH₂) to form oximes and hydrazones, respectively. cymitquimica.com These reactions are robust methods for creating C=N bonds and are widely used in chemical synthesis and bioconjugation. cymitquimica.com The reaction mechanism involves a proton-catalyzed nucleophilic attack by the nitrogen atom on the carbonyl carbon, followed by dehydration. cymitquimica.com
The formation of an oxime from a derivative of the title compound, specifically 6-Bromofuro[3,2-b]pyridine-2-carboxaldehyde oxime, has been documented, confirming this reactivity pathway for the scaffold. acs.org Similarly, analogous heterocyclic aldehydes, such as methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylates, have been shown to form N,N-dimethylhydrazones upon reaction with unsymmetrical dimethylhydrazine. mdpi.com Thiosemicarbazones, another class of hydrazone derivatives, can be synthesized by reacting pyridine-2-carboxaldehydes with thiosemicarbazide. google.com
Table 2: Representative Oxime and Hydrazone Derivatives
| Reagent | Product Type | General Structure |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | Furo[3,2-b]pyridin-2-yl-CH=NOH |
| Hydrazine (H₂NNH₂) | Hydrazone | Furo[3,2-b]pyridin-2-yl-CH=NNH₂ |
| Phenylhydrazine (H₂NNHC₆H₅) | Phenylhydrazone | Furo[3,2-b]pyridin-2-yl-CH=NNHC₆H₅ |
The aldehyde group can be readily oxidized to the corresponding carboxylic acid. The existence of Furo[3,2-b]pyridine-2-carboxylic acid as a commercially available compound confirms the viability of this transformation. fishersci.ca While specific conditions for the oxidation of this compound are not detailed in the reviewed literature, standard reagents for aldehyde oxidation are expected to be effective. The stability of related thienopyridine systems to various oxidizing agents like m-CPBA and NaOCl suggests the furo[3,2-b]pyridine (B1253681) core is robust enough to withstand such conditions. nih.govacs.org
Common methods for this transformation include the Pinnick oxidation (using sodium chlorite, NaClO₂), Tollens' reaction (using silver oxide, Ag₂O), or oxidation with potassium permanganate (B83412) (KMnO₄) or chromic acid.
The aldehyde group can undergo condensation with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). A prominent example is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aldehyde with hippuric acid (N-benzoylglycine) in the presence of acetic anhydride (B1165640) and sodium acetate. quimicaorganica.org This reaction yields an azlactone (an oxazolone (B7731731) derivative). quimicaorganica.org
Studies on substituted furan-2-carboxaldehydes and furo[b]pyrrole aldehydes have shown that they successfully undergo this reaction to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net The reaction proceeds via a cyclodehydration-condensation mechanism. researchgate.net It is highly probable that this compound would react similarly with hippuric acid to afford the corresponding azlactone, (4Z)-4-(furo[3,2-b]pyridin-2-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one.
Transformations Involving the Furo[3,2-b]pyridine Ring System
The furo[3,2-b]pyridine ring system itself can participate in various chemical transformations. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic substitution but activated for nucleophilic substitution. Conversely, the furan (B31954) ring is electron-rich and more susceptible to electrophilic attack.
Electrophilic Aromatic Substitution : Due to the deactivating effect of the pyridine nitrogen, electrophilic substitution on the pyridine part of the ring is difficult and requires harsh conditions, typically directing incoming electrophiles to the C-3 or C-5 positions. quimicaorganica.org In contrast, the electron-rich furan ring is the more likely site for electrophilic attack. For the related benzofuro[2,3-c]pyridines, electrophilic reactions like nitration and acylation occur on the annelated benzene (B151609) ring. researchgate.net
Nucleophilic Aromatic Substitution : The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, especially at the C-2 and C-4 positions (relative to the nitrogen), provided a suitable leaving group is present. quimicaorganica.orgquora.com Studies on related furo[3,2-c]pyridines have demonstrated that a chloro substituent can be displaced by nucleophiles like secondary amines (piperidine, morpholine) and alkoxides. researchgate.netresearchgate.net
Metal-Mediated Cross-Coupling : The furo[3,2-b]pyridine scaffold is a viable substrate in metal-catalyzed cross-coupling reactions. Syntheses of 2- and 3,5-disubstituted furo[3,2-b]pyridines have been achieved using methods like Sonogashira couplings followed by heteroannulation, indicating the ring's stability and utility in modern synthetic chemistry. nih.govnih.govresearchgate.net
N-Oxidation : The pyridine nitrogen atom can be oxidized to form an N-oxide. The N-oxide of the related Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine was synthesized by reaction with 3-chloroperoxybenzoic acid (m-CPBA). researchgate.net This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.
Electrophilic and Nucleophilic Substitution Reactions on the Furan and Pyridine Moieties
The furo[3,2-b]pyridine scaffold possesses distinct regions of electron density, which dictates the regioselectivity of electrophilic and nucleophilic substitution reactions. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, while the furan ring is more prone to electrophilic substitution.
Electrophilic Aromatic Substitution:
Studies on pyridine and its derivatives have shown that electrophilic substitution reactions, such as nitration and halogenation, are challenging due to the deactivating effect of the electronegative nitrogen atom. youtube.comrsc.org This effect makes the pyridine ring less reactive towards electrophiles compared to benzene. When such reactions do occur, they typically proceed at the 3- and 5-positions. In the context of this compound, the furan ring is the more likely site for electrophilic attack. However, the presence of the deactivating carbaldehyde group can further influence the reactivity and regioselectivity of these reactions.
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the pyridine ring makes it a prime target for nucleophilic substitution reactions. youtube.com This is particularly true at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). In the case of substituted furopyridines, such as those with a leaving group like a halogen, nucleophilic aromatic substitution (SNAr) can be a powerful tool for introducing new functional groups. For instance, chloro-substituted furopyridines have been shown to react with various nucleophiles, including alkoxides and amines, to yield the corresponding substituted products. researchgate.net
Functional Group Interconversions on the Core Scaffold
The aldehyde group and other functionalities on the furo[3,2-b]pyridine core can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives. ub.eduvanderbilt.eduimperial.ac.uk
Reactions of the Aldehyde Group:
The carbaldehyde at the 2-position is a key functional handle for further molecular elaboration. It can readily undergo a range of classical aldehyde reactions:
Oxidation: Oxidation of the aldehyde to a carboxylic acid.
Reduction: Reduction to the corresponding alcohol.
Reductive Amination: Conversion to an amine through reaction with an amine in the presence of a reducing agent.
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes.
Condensation Reactions: Formation of imines and oximes. For example, the formation of an oxime from 6-bromo-furo[3,2-b]pyridine-2-carboxaldehyde has been reported. appchemical.com
These transformations provide access to a wide array of derivatives with different electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Interconversion of Other Functional Groups:
Beyond the aldehyde, other functional groups that may be present on the furo[3,2-b]pyridine scaffold can also be interconverted. For example, a hydroxyl group can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. nih.gov This strategy allows for the sequential and chemoselective introduction of different substituents onto the heterocyclic core.
Regioselective Reaction Outcomes and Control Strategies
Controlling the regioselectivity of reactions on the furo[3,2-b]pyridine system is critical for the targeted synthesis of specific isomers. The inherent electronic properties of the fused ring system often lead to a preferred site of reaction. However, various strategies can be employed to override this inherent selectivity and direct reactions to a desired position.
One key strategy involves the use of directing groups. For example, in the related 3,4-pyridyne system, the regioselectivity of nucleophilic addition was poor. However, the introduction of an electron-withdrawing substituent at the C5 position was hypothesized to increase the distortion of the aryne, thereby favoring nucleophilic attack at the C3 position. nih.gov Similarly, the strategic placement of substituents on the furo[3,2-b]pyridine ring can be used to influence the outcome of subsequent reactions.
In the synthesis of substituted furo[2,3-b]pyridines, a related isomer, the chemoselectivity of palladium-catalyzed coupling reactions was explored. A molecule containing both a chloro and a triflate group was subjected to coupling reactions. It was found that the triflate group reacted preferentially, highlighting the ability to achieve regioselective functionalization based on the differential reactivity of leaving groups. nih.gov
The choice of reaction conditions, including the solvent, temperature, and catalyst, can also play a crucial role in controlling regioselectivity. For instance, in the reaction of benzynes with pyridine N-oxides, modifying the reaction conditions led to a switch in regioselectivity from the 3-substituted to the 2-substituted pyridine product. rsc.org
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact compound are not extensively detailed in the provided context, general principles of heterocyclic reactivity can be applied.
For electrophilic substitution on the furan ring, the mechanism would likely proceed through a standard electrophilic aromatic substitution pathway involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex). The regioselectivity would be dictated by the stability of the possible intermediates.
For nucleophilic substitution on the pyridine ring, the reaction would typically follow an SNAr mechanism. This involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer-type intermediate, followed by the departure of the leaving group to restore aromaticity. The rate and regioselectivity of this process are influenced by the nature of the nucleophile, the leaving group, and any substituents on the ring.
Advanced Spectroscopic Characterization and Structural Elucidation in Furo 3,2 B Pyridine 2 Carbaldehyde Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like Furo[3,2-b]pyridine-2-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, chemists can piece together the molecular puzzle with high precision.
While specific published spectral data for this compound is not broadly available, the expected proton chemical shifts can be predicted based on the analysis of its constituent parts: a furan (B31954) ring, a pyridine (B92270) ring, and an aldehyde group. The aldehyde proton (CHO) is expected to be the most deshielded, appearing as a singlet at a high chemical shift (δ), typically around 10.0 ppm. The protons on the pyridine and furan rings will resonate in the aromatic region (approximately 7.0-9.0 ppm), with their exact shifts influenced by the electron-withdrawing nature of the aldehyde and the pyridine nitrogen. For comparison, the protons of the parent compound, Pyridine-2-carbaldehyde, appear at δ 10.09, 8.80, 7.96, 7.88, and 7.54 ppm. chemicalbook.com The specific coupling patterns (doublets, triplets, etc.) would be key to assigning the specific positions of the protons on the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde H (CHO) | ~10.0 | Singlet (s) |
| Pyridine Ring H | 8.5 - 8.8 | Doublet (d) |
| Pyridine Ring H | 7.8 - 8.2 | Triplet (t) / Doublet of Doublets (dd) |
| Pyridine Ring H | 7.4 - 7.7 | Doublet (d) / Doublet of Doublets (dd) |
| Furan Ring H | ~7.5 | Singlet (s) |
The ¹³C NMR spectrum provides a map of the carbon skeleton. The most downfield signal belongs to the carbonyl carbon of the aldehyde group, expected in the 185-195 ppm range. The carbons of the heterocyclic rings will appear in the aromatic region (110-160 ppm). The carbon atoms closest to the electronegative nitrogen and oxygen atoms will be more deshielded and appear at a higher chemical shift. For instance, in Pyridine-2-carbaldehyde, the carbonyl carbon appears around 193 ppm, while the ring carbons are observed between 120 and 154 ppm. chemicalbook.com The carbon atoms at the ring fusion (bridgehead carbons) would also have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde Carbonyl (C=O) | 185 - 195 |
| C adjacent to Pyridine N | 150 - 155 |
| Ring Fusion C | 145 - 155 |
| Other Aromatic C | 110 - 145 |
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom. For this compound, the nitrogen atom is in a pyridine-like environment. The chemical shift of the nitrogen in pyridine itself is approximately -60 to -70 ppm (relative to nitromethane). researchgate.net The precise chemical shift for the title compound would be sensitive to substituent effects and solvent. The large chemical shift range of ¹⁵N NMR makes it a very sensitive probe for changes in the electronic structure, such as those occurring upon protonation or coordination to a metal ion, which can cause shifts of over 100 ppm. researchgate.net
Table 3: Typical ¹⁵N NMR Chemical Shift Ranges for Pyridine-like Nitrogens
| Nitrogen Environment | Typical Chemical Shift (ppm, relative to CH₃NO₂) researchgate.netresearchgate.net |
| Free Pyridine Base | -40 to -100 |
| Protonated Pyridinium Ion | -150 to -200 |
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex molecules.
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would reveal the connectivity of the protons on the pyridine ring. sdsu.edu
NOESY (Nuclear Overhauser Effect SpectroscopY): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is crucial for determining the stereochemistry and conformation of molecules, and in this case, would confirm the proximity of certain ring protons to the aldehyde group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of protonated carbons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. youtube.com It is particularly vital for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the bridgehead carbons at the ring fusion, by observing their long-range couplings to nearby protons. sdsu.edu For example, the aldehyde proton would show an HMBC correlation to the furan carbon it is attached to (C2) and the adjacent ring-fusion carbon.
Vibrational Spectroscopy for Molecular Fingerprinting
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the strong C=O stretching vibration of the aldehyde group, expected between 1685 and 1710 cm⁻¹, the position being influenced by conjugation with the furan ring. vscht.cz Another diagnostic peak is the C-H stretch of the aldehyde proton, which typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz Vibrations corresponding to the aromatic C=C and C=N bonds of the fused ring system would appear in the 1400-1600 cm⁻¹ region. Additionally, a strong band corresponding to the C-O-C stretch of the furan ring is expected around 1050-1250 cm⁻¹. vscht.cz
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) vscht.cz | Intensity |
| C-H Stretch | Aldehyde | ~2720 and ~2820 | Weak to Medium |
| C=O Stretch | Aldehyde | 1685 - 1710 | Strong |
| C=C / C=N Stretch | Aromatic Rings | 1400 - 1600 | Medium to Strong |
| C-O-C Stretch | Furan Ring | 1050 - 1250 | Strong |
Theoretical Investigations of Raman and Surface-Enhanced Raman Scattering (SERS) Spectra
Theoretical studies are crucial for interpreting the vibrational spectra of complex molecules like this compound. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the Raman spectra and provide a basis for assigning experimental vibrational modes. Methodologies like the DFT/B3LYP with a cc-pVTZ basis set have been successfully used for furan and its derivatives to calculate molecular geometry and harmonic vibrational frequencies. globalresearchonline.net For a comprehensive analysis, the Potential Energy Distribution (PED) is often calculated to quantify the contribution of individual internal coordinates to each normal mode.
While specific theoretical Raman studies on this compound are not widely published, the expected vibrations would include characteristic stretching and bending modes of the fused furan and pyridine rings, as well as the carbaldehyde group. Key expected vibrations are detailed in the table below.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| C-H stretching (aldehyde) | 2800 - 2900 | Stretching of the carbon-hydrogen bond in the CHO group. |
| C=O stretching (aldehyde) | 1680 - 1715 | Stretching of the carbon-oxygen double bond, a strong and characteristic band. |
| Aromatic C=C/C=N stretching | 1400 - 1650 | Vibrations associated with the conjugated π-system of the fused furan and pyridine rings. |
| In-plane C-H bending | 1000 - 1300 | Bending vibrations of the C-H bonds on the aromatic rings. |
| Ring breathing modes | 800 - 1200 | Symmetric expansion and contraction of the fused ring system. |
| C-O-C stretching (furan ring) | 1000 - 1250 | Asymmetric and symmetric stretching of the ether linkage within the furan ring. |
| Out-of-plane C-H bending | 700 - 900 | Bending vibrations of the aromatic C-H bonds perpendicular to the plane of the rings. |
Surface-Enhanced Raman Scattering (SERS) offers significantly enhanced Raman signals for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. Theoretical investigation of SERS spectra involves modeling the interaction between this compound and the metal surface. The enhancement arises from two primary mechanisms: electromagnetic enhancement (due to localized surface plasmon resonance) and chemical enhancement (involving charge-transfer processes between the molecule and the metal). The orientation of the molecule on the surface is a critical factor, as it determines which vibrational modes are enhanced according to SERS selection rules.
Electronic Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by absorption bands corresponding to specific electronic transitions.
For a conjugated system like this compound, which contains both aromatic rings and a carbonyl group, the primary electronic transitions are of the π→π* and n→π* type.
π→π transitions:* These occur from a bonding π orbital to an antibonding π* orbital. They are typically high-energy, high-intensity absorptions associated with the conjugated aromatic system.
n→π transitions:* These involve the promotion of a non-bonding electron (from the oxygen atom in the furan ring or the carbonyl group, or the nitrogen in the pyridine ring) to an antibonding π* orbital. These transitions are generally of lower energy and lower intensity than π→π* transitions.
| Predicted Transition Wavelength (nm) (Illustrative) | Type of Transition | Associated Chromophore |
| ~324 | n→π* / π→π | Involving the entire conjugated system and the carbonyl group. |
| ~231 | π→π | High-energy transition within the fused aromatic ring system. |
| ~213 | π→π* | High-energy transition within the fused aromatic ring system. |
Note: The data in this table is based on the related isomer Furo[3,2-c]pyridine-2-carbaldehyde and is for illustrative purposes only.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₅NO₂), the monoisotopic mass is 147.03203 Da.
Electron impact (EI) ionization is a common method used in MS. In the mass spectrometer, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation events to produce smaller, charged fragments. The pattern of these fragments provides a fingerprint that helps to confirm the molecular structure.
The fragmentation of this compound is expected to proceed through pathways characteristic of aromatic aldehydes and heterocyclic systems. Key fragmentation steps would likely include:
Loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion [M-1]⁺.
Loss of the entire aldehyde group (•CHO) to yield the furopyridine cation [M-29]⁺.
Subsequent fragmentation of the fused ring system, which may involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).
Predicted m/z values for various adducts of the molecule have been calculated and are useful for interpreting spectra from soft ionization techniques like electrospray ionization (ESI).
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 148.03931 |
| [M+Na]⁺ | 170.02125 |
| [M-H]⁻ | 146.02475 |
| [M+NH₄]⁺ | 165.06585 |
| [M+K]⁺ | 185.99519 |
| [M]⁺˙ | 147.03148 |
Data sourced from PubChemLite.
Computational and Theoretical Investigations of Furo 3,2 B Pyridine 2 Carbaldehyde
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in predicting the geometric, electronic, and spectroscopic properties of molecules. For Furo[3,2-b]pyridine-2-carbaldehyde, these methods would provide a detailed understanding of its structure and reactivity at the atomic level.
Density Functional Theory (DFT) Applications in Geometry Optimization and Vibrational Assignments
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would predict bond lengths, bond angles, and dihedral angles. These theoretical parameters are crucial for understanding the molecule's steric and electronic properties.
Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. The theoretical spectrum can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. Key vibrational modes for this compound would include the C=O stretching of the aldehyde group, C-O-C stretching of the furan (B31954) ring, and C=N stretching of the pyridine (B92270) ring.
Table 1: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on typical values for similar compounds, as specific literature data for this exact molecule is not available.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | Pyridine/Furan ring | 3100-3000 |
| C=O stretch | Aldehyde | 1700-1680 |
| C=N stretch | Pyridine ring | 1600-1550 |
| C=C stretch | Pyridine/Furan ring | 1500-1400 |
| C-O-C stretch | Furan ring | 1250-1050 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution within the molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability and reactivity. For this compound, NBO analysis would reveal significant charge delocalization across the fused ring system.
The most important interactions are hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding orbital to an adjacent antibonding orbital. The stabilization energy (E(2)) associated with these interactions quantifies their strength. For instance, the interaction between the lone pair of the furan oxygen and the π* orbitals of the pyridine ring would contribute significantly to the stability of the molecule.
Table 2: Key NBO Interactions and Stabilization Energies (Illustrative) This table is illustrative and based on typical values for similar compounds, as specific literature data for this exact molecule is not available.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O | π*(C-C) | ~20-30 |
| LP(1) N | π*(C-C) | ~15-25 |
| π(C=C) | π*(C=O) | ~10-20 |
Frontier Molecular Orbital (FMO) Theory and Fukui Functions for Predicting Chemical Reactivity Sites
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Fukui functions are used to predict the most likely sites for electrophilic and nucleophilic attack. These functions are derived from the change in electron density upon the addition or removal of an electron. For this compound, the distribution of the HOMO would indicate the sites most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites for nucleophilic attack. The aldehyde carbon and specific carbons in the pyridine ring are expected to be key reactive sites.
Table 3: Frontier Molecular Orbital Properties (Illustrative) This table is illustrative and based on typical values for similar compounds, as specific literature data for this exact molecule is not available.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Electronic Structure and Related Properties
The electronic properties of this compound, particularly its response to light and the nature of its internal interactions, can be further elucidated through advanced computational methods.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Analysis
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. ijcce.ac.ir It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would identify the key transitions, their corresponding wavelengths (λmax), and oscillator strengths (a measure of transition probability). The primary electronic transitions are expected to be π → π* and n → π* in nature, originating from the aromatic system and the lone pairs of the heteroatoms.
Analysis of Non-Covalent Interactions (e.g., using Interaction Region Indicator)
Non-covalent interactions (NCIs) are crucial for understanding the three-dimensional structure and intermolecular interactions of molecules. mdpi.commdpi.com The Interaction Region Indicator (IRI) is a computational tool that visualizes and characterizes NCIs, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. An IRI analysis of this compound would reveal the regions of weak interactions within the molecule, which are important for its crystal packing and interactions with biological targets.
Theoretical Predictions of Spectroscopic Parameters and Molecular Aromaticity
Computational chemistry offers powerful tools to predict the spectroscopic and electronic properties of molecules, providing insights that complement experimental data. For this compound, theoretical calculations can elucidate its infrared (IR) and nuclear magnetic resonance (NMR) spectra, as well as quantify the aromaticity of its fused-ring system.
While specific computational studies exclusively focused on this compound are not extensively available in the reviewed literature, we can infer its probable characteristics based on studies of related heterocyclic compounds and general principles of computational spectroscopy.
Infrared (IR) Spectroscopy Predictions:
Theoretical IR spectra are typically calculated using methods like Density Functional Theory (DFT). The predicted spectra for this compound would exhibit characteristic vibrational modes associated with its functional groups.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Nature of Vibration |
| Aldehyde C=O | ~1700-1720 | Stretching |
| Aldehyde C-H | ~2720 and ~2820 | Stretching (Fermi resonance doublet) |
| Aromatic C=C/C=N | ~1550-1650 | Ring stretching |
| Furan C-O-C | ~1050-1250 | Asymmetric and symmetric stretching |
| Aromatic C-H | ~3000-3100 | Stretching |
The precise positions of these bands would be influenced by the electronic interplay between the furan and pyridine rings and the electron-withdrawing nature of the aldehyde group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions:
The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of each nucleus. Theoretical predictions for this compound would reflect the aromatic nature of the bicyclic system and the influence of the substituent.
¹H NMR: The aldehydic proton is expected to be the most deshielded, appearing at a high chemical shift (δ > 9.5 ppm). The protons on the pyridine and furan rings would resonate in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts determined by their position relative to the nitrogen atom, the furan oxygen, and the aldehyde group.
¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (δ > 180 ppm). The carbons of the aromatic rings would appear in the range of δ 110-160 ppm.
Molecular Aromaticity:
The aromaticity of the Furo[3,2-b]pyridine (B1253681) system is a key determinant of its stability and reactivity. While experimental quantification can be challenging, computational methods provide indices to assess aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. For Furo[3,2-b]pyridine, HOMA calculations would likely show a significant degree of aromaticity for both the pyridine and furan rings, although the fusion and the presence of heteroatoms would lead to values lower than that of benzene (B151609).
Nucleus-Independent Chemical Shift (NICS): NICS values calculated at the center of each ring would provide a measure of the induced magnetic field, another indicator of aromaticity. Negative NICS values are characteristic of aromatic rings. It is expected that both the furan and pyridine rings in this compound would exhibit negative NICS values, confirming their aromatic character.
In Silico Modeling for Biological Activity Prediction (Theoretical Aspects)
The Furo[3,2-b]pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in biologically active compounds. uni.lunih.govresearchgate.net This suggests that this compound has the potential for various biological activities. In silico methods are instrumental in predicting these activities and guiding further experimental studies.
Target-Based Predictions:
Given that derivatives of the Furo[3,2-b]pyridine core have shown potent inhibitory activity against protein kinases and modulatory effects on the Hedgehog signaling pathway, it is plausible that this compound could also interact with these targets. nih.govresearchgate.net
Protein Kinase Inhibition: The Furo[3,2-b]pyridine core can act as a hinge-binding motif in the ATP-binding site of various kinases. nih.gov In silico screening, such as pharmacophore modeling and QSAR (Quantitative Structure-Activity Relationship) studies on libraries of Furo[3,2-b]pyridine derivatives, could predict the potential of the -2-carbaldehyde derivative to inhibit specific kinases. The aldehyde group, being an electron-withdrawing and hydrogen-bond accepting moiety, could significantly influence the binding affinity and selectivity.
Hedgehog Pathway Modulation: The Hedgehog signaling pathway is crucial in embryonic development and its deregulation is implicated in certain cancers. nih.gov In silico models based on known Hedgehog pathway inhibitors could be used to assess the likelihood of this compound interacting with key proteins in this pathway, such as Smoothened (SMO).
Pharmacokinetic and Physicochemical Predictions (ADMET):
In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For this compound, these predictions are crucial for assessing its drug-likeness.
| Property | Predicted Value/Characteristic | Implication |
| Molecular Weight | 147.13 g/mol | Compliant with Lipinski's rule of five |
| LogP (octanol-water partition coefficient) | Predicted values suggest moderate lipophilicity | Favorable for cell membrane permeability |
| Hydrogen Bond Donors/Acceptors | 1 acceptor (N), 1 acceptor (O in furan), 1 acceptor (O in aldehyde) | Influences solubility and binding |
| Polar Surface Area (PSA) | Moderate PSA | Affects membrane permeability and solubility |
These in silico predictions, while theoretical, provide a valuable initial assessment of the biological potential of this compound and highlight the most promising avenues for experimental validation.
Molecular Docking and Ligand-Protein Interaction Studies (Computational Methodologies)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is invaluable for understanding the potential interactions of this compound with biologically relevant macromolecules, particularly protein kinases.
Docking Studies with Protein Kinases:
The Furo[3,2-b]pyridine scaffold has been successfully co-crystallized with several protein kinases, providing a solid foundation for molecular docking studies. researchgate.net For this compound, docking simulations would typically involve:
Preparation of the Ligand and Protein Structures: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target kinase would be obtained from the Protein Data Bank (PDB).
Defining the Binding Site: The ATP-binding site of the kinase would be defined as the docking region.
Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be flexibly docked into the binding site. The program would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity.
Predicted Interactions:
Based on the known binding modes of related Furo[3,2-b]pyridine derivatives, the following interactions for this compound within a kinase active site can be hypothesized:
| Interaction Type | Potential Interacting Atoms/Groups | Target Protein Residues (Example) |
| Hydrogen Bonding | Pyridine Nitrogen | Hinge region backbone NH |
| Hydrogen Bonding | Aldehyde Oxygen | Hinge region backbone NH or side-chain donors |
| π-π Stacking | Furo[3,2-b]pyridine ring system | Aromatic residues (e.g., Phe, Tyr) in the active site |
| Van der Waals Interactions | Entire ligand | Hydrophobic pockets within the active site |
The aldehyde group at the 2-position could form crucial hydrogen bonds with the hinge region of the kinase, potentially enhancing the binding affinity and influencing the selectivity profile compared to unsubstituted or differently substituted Furo[3,2-b]pyridines.
Applications of Furo 3,2 B Pyridine 2 Carbaldehyde and Its Derivatives in Academic Research
Role as a Versatile Building Block in Complex Organic Synthesis
The inherent reactivity of the aldehyde group and the distinct electronic properties of the fused ring system position furo[3,2-b]pyridine-2-carbaldehyde as a key starting material for creating diverse and complex molecules. researcher.life
Synthesis of Advanced Heterocyclic Compounds and Scaffolds
This compound serves as a foundational component in the synthesis of more elaborate heterocyclic systems. The aldehyde functionality allows chemists to perform a variety of synthetic operations, including condensations, oxidations, and cyclizations, to build new rings onto the existing furo[3,2-b]pyridine (B1253681) core. Research has demonstrated the synthesis of novel, multi-fused heterocyclic systems, such as benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, starting from related furan-based precursors, highlighting the utility of this structural motif in accessing new chemical space. researchgate.net The development of synthetic methods that use this and related scaffolds enables the creation of libraries of diverse compounds for further investigation. nih.gov
Precursors for Functional Materials and Nanomaterials Development
The unique electronic characteristics of the furo[3,2-b]pyridine system, arising from the fusion of an electron-rich and an electron-deficient ring, make it an attractive candidate for the development of functional organic materials. Its derivatives are explored for applications that leverage these properties, such as in fluorescent probes or other specialized materials. ontosight.ai While specific applications of this compound in nanomaterials are an emerging area, its role as a precursor to complex, stable heterocyclic systems suggests potential for its incorporation into more sophisticated material designs.
Contributions to Medicinal Chemistry Research
The furo[3,2-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. sigmaaldrich.comresearchgate.net This has led to its extensive use in the design and synthesis of novel therapeutic agents.
Scaffold Development for Kinase Inhibitor Discovery
The furo[3,2-b]pyridine core has been successfully identified as a novel and effective scaffold for developing potent and highly selective kinase inhibitors. nih.govsigmaaldrich.commedchemexpress.com Specifically, research has focused on its use to target cdc-like kinases (CLKs), which are involved in critical cellular processes like pre-mRNA splicing. nih.gov Through systematic chemical modifications, researchers have optimized derivatives, such as 3,5-disubstituted furo[3,2-b]pyridines, to produce potent and cell-active CLK inhibitors. nih.govsigmaaldrich.com Further studies have expanded on this by developing flexible synthetic routes to create highly selective inhibitors for other kinases, such as homeodomain-interacting protein kinases (HIPKs), which are therapeutic targets in diseases like kidney fibrosis and certain cancers. nih.govisef.net
Exploration as Modulators of Cellular Signaling Pathways (e.g., Hedgehog Pathway)
Beyond kinase inhibition, the furo[3,2-b]pyridine scaffold has proven effective in modulating other crucial cellular signaling pathways. nih.govsigmaaldrich.com A significant finding was that certain derivatives, specifically 3,5,7-trisubstituted furo[3,2-b]pyridines that were inactive as kinase inhibitors, function as sub-micromolar modulators of the Hedgehog (Hh) signaling pathway. nih.govsigmaaldrich.commedchemexpress.com The Hedgehog pathway is vital during embryonic development and its dysregulation is linked to the development of cancer. nih.gov The discovery of furo[3,2-b]pyridine-based modulators provides new chemical tools to study this pathway and presents opportunities for developing novel cancer therapeutics. sigmaaldrich.comresearchgate.net
Research in Neurodegenerative Disease Therapeutics
The development of kinase inhibitors based on the furo[3,2-b]pyridine scaffold has direct implications for neurodegenerative disease research. researchgate.net Kinases are increasingly recognized as promising therapeutic targets for conditions such as Alzheimer's and Parkinson's disease. researchgate.net The ability to generate highly selective kinase inhibitors using the furo[3,2-b]pyridine core offers a pathway to develop new treatments. researchgate.net For example, inhibiting certain kinases can impact the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease. mdpi.com While direct application of this compound itself is not the focus, its role as a precursor to these specialized inhibitors makes it a compound of significant interest in the field.
Investigation in Anticancer Research and Lead Compound Identification
The furo[3,2-b]pyridine core is a recognized scaffold in the design of potential anticancer agents. Research has demonstrated that derivatives of this structure exhibit cytotoxic effects against various cancer cell lines, leading to the identification of promising lead compounds for further development.
A notable study focused on the synthesis of a series of 2-substituted furo[3,2-b]pyridines and their evaluation as potential cytotoxic agents. nih.gov One particular derivative, compound 3b , demonstrated encouraging growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov Furthermore, this compound was found to inhibit SIRT1, a class III histone deacetylase that is overexpressed in various cancers, and induce apoptosis in MCF-7 cells. nih.gov
While direct studies on the anticancer activity of this compound are not extensively reported, the research on its derivatives highlights the potential of this chemical family. For instance, the structurally related furo[3,2-b]indole derivatives have also been synthesized and evaluated for their anticancer properties. nih.gov In one study, a derivative, 10a ((5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol), showed highly selective and significant inhibitory activity against A498 renal cancer cells. nih.gov
These findings underscore the importance of the furo[3,2-b]pyridine and related furo-fused heterocyclic scaffolds in the identification of novel anticancer lead compounds. The aldehyde functionality at the 2-position of this compound offers a reactive site for further chemical modifications to generate diverse libraries of derivatives for anticancer screening.
Table 1: Anticancer Activity of Selected Furo[3,2-b]pyridine and Furo[3,2-b]indole Derivatives
| Compound | Cancer Cell Line(s) | Observed Activity | Reference |
| 3b (A 2-substituted furo[3,2-b]pyridine) | MDA-MB-231, MCF-7 | Growth inhibition, SIRT1 inhibition, apoptosis induction | nih.gov |
| 10a (A 2,4-disubstituted furo[3,2-b]indole) | A498 (Renal Cancer) | Selective and significant inhibitory activity | nih.gov |
Evaluation of Antimicrobial and Antifungal Activity
The investigation into the antimicrobial and antifungal properties of furo[3,2-b]pyridine derivatives is an emerging area of research. While specific data on this compound is limited in publicly available literature, studies on related isomers and derivatives suggest the potential of this heterocyclic system to yield compounds with antimicrobial activity.
For example, research on furo[3,2-c]pyridine (B1313802) derivatives has shown that some of these compounds exhibit moderate to good antimicrobial activity against tested bacteria and filamentous fungi. While the core heterocyclic structure is slightly different, these findings suggest that the broader class of furopyridines warrants further investigation for the development of new antimicrobial and antifungal agents. The aldehyde group of this compound could be a key functional handle for creating derivatives with enhanced and broad-spectrum antimicrobial efficacy.
Strategies for Drug Design and Lead Optimization
The furo[3,2-b]pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This makes it an attractive starting point for drug design and lead optimization.
One of the key strategies involves using the furo[3,2-b]pyridine core to develop potent and selective inhibitors of protein kinases. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The furo[3,2-b]pyridine structure can be elaborated with various substituents to optimize binding affinity and selectivity for specific kinase targets. nih.gov
Furthermore, the furo[3,2-b]pyridine scaffold has been identified as a basis for developing modulators of the Hedgehog signaling pathway, another important target in cancer therapy. nih.gov Lead optimization strategies often involve the synthesis of a library of derivatives where different positions of the furo[3,2-b]pyridine ring are substituted with various chemical groups. This systematic modification allows researchers to establish structure-activity relationships and identify compounds with improved potency, selectivity, and pharmacokinetic properties. The aldehyde functionality of this compound is a versatile anchor for such synthetic elaborations.
Applications in Catalysis Research
Beyond its medicinal applications, the furo[3,2-b]pyridine framework has also found utility in the field of catalysis, particularly in the development of chiral catalysts and their application in enantioselective synthesis.
Development of Chiral Catalysts and Ligands
The rigid and planar structure of the furo[3,2-b]pyridine moiety makes it an attractive component for the design of chiral ligands for transition metal catalysts. These ligands can create a specific chiral environment around the metal center, enabling the catalyst to control the stereochemical outcome of a chemical reaction.
One notable example is the development of a chiral-at-ruthenium catalyst that incorporates sterically demanding furo[3,2-b]pyridine-functionalized N-heterocyclic carbene ligands. In this catalyst, the furo[3,2-b]pyridine units contribute to the creation of a highly shielded and stereochemically defined catalytic site.
Contributions to Enantioselective Synthetic Methodologies
The development of chiral catalysts based on the furo[3,2-b]pyridine scaffold has direct implications for the advancement of enantioselective synthetic methodologies. These methods are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
The aforementioned chiral-at-ruthenium catalyst with furo[3,2-b]pyridine ligands has been successfully applied in the enantioselective alkynylation of ketones. This demonstrates the potential of furo[3,2-b]pyridine-based catalysts to facilitate the synthesis of chiral molecules with high enantioselectivity.
Experimental Bioactivity Profiling and Structure-Activity Relationship (SAR) Studies
The exploration of the biological activity of furo[3,2-b]pyridine derivatives is intrinsically linked to structure-activity relationship (SAR) studies. SAR studies aim to understand how the chemical structure of a molecule influences its biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.
For the furo[3,2-b]pyridine class of compounds, SAR studies have been conducted primarily in the context of their anticancer activity. For example, in the study of 2-substituted furo[3,2-b]pyridines, the nature of the substituent at the 2-position was found to be critical for their cytotoxic activity. nih.gov
Similarly, for the related furo[3,2-b]indole derivatives, the substitution pattern on both the furo[3,2-b]indole core and the appended functionalities was systematically varied to establish SAR. nih.gov These studies revealed that specific combinations of substituents led to enhanced and selective anticancer activity. nih.gov
While a detailed SAR study specifically for this compound has not been extensively reported, the existing data on its derivatives provide valuable insights. The aldehyde group at the 2-position serves as a key point for diversification, and future SAR studies will likely focus on derivatives generated from this functional group to explore a wider chemical space and identify compounds with optimized biological profiles. The general trend observed is that the nature and position of substituents on the furo[3,2-b]pyridine ring system significantly impact the biological activity, highlighting the importance of systematic structural modifications in the drug discovery process.
Q & A
Q. What are the standard synthetic routes for preparing furo[3,2-b]pyridine-2-carbaldehyde?
Answer: The synthesis typically involves cyclization of pyridine and furan derivatives under catalytic conditions. For example, a pyridine precursor reacts with a furan derivative in solvents like dichloromethane or toluene at elevated temperatures (80–120°C) in the presence of Lewis acids (e.g., AlCl₃) or transition metal catalysts. Industrial-scale synthesis employs continuous flow reactors for optimized yield and purity . Microwave-assisted methods have also been explored, reducing reaction times from hours to minutes (e.g., 15–30 minutes at 100°C) while maintaining yields of 75–85% .
Q. What analytical techniques are critical for characterizing this compound?
Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C): Confirms the aldehyde proton at δ 9.8–10.2 ppm and fused-ring aromatic protons at δ 6.5–8.5 ppm .
- IR spectroscopy : Identifies the aldehyde C=O stretch at 1680–1720 cm⁻¹ and furan/pyridine ring vibrations .
- HRMS (ESI-TOF) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 283.0970) .
- X-ray crystallography : Resolves fused-ring geometry and bond angles (e.g., C(2)-C(1)-C(8) = 133.34°) .
Q. What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent decomposition .
- Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multicomponent syntheses involving this compound?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the pyridine ring, while toluene minimizes side reactions in cyclization .
- Catalyst screening : Electrocatalytic methods using mediators like TEMPO (2.8 F/mol, 50 mA/cm²) enable room-temperature synthesis of spiro derivatives (73–82% yield) .
- Microwave irradiation : Reduces reaction times by 70–90% compared to thermal methods (e.g., 20 minutes vs. 6 hours) without compromising yield .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Answer:
- Dose-response profiling : Use in vitro assays (e.g., RIN5F cell-based glucose-dependent insulinotropic activity tests) to validate dose-dependent effects and rule off-target interactions .
- Structure-activity relationship (SAR) studies : Compare derivatives (e.g., 2-aryl or bromo-substituted analogs) to identify critical functional groups. For example, 6-bromo derivatives show enhanced binding to cathepsin S inhibitors .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cytochrome P450 enzymes, guiding experimental validation .
Q. How does the fused-ring system influence the compound’s reactivity in electrophilic substitution reactions?
Answer:
- Electronic effects : The pyridine ring’s electron-withdrawing nature directs electrophiles (e.g., NO₂⁺) to the furan’s α-position, while the aldehyde group activates the β-position for nucleophilic attacks .
- Steric hindrance : X-ray data show fused-ring planarity (bond angles ~120–133°), limiting substitution at the 4-position but favoring 5- or 7-substitution in spiro derivatives .
- Redox behavior : Cyclic voltammetry reveals reversible oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating potential for electrocatalytic functionalization .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Answer:
- By-product formation : Classical thermal methods produce 10–15% dimeric by-products. Switching to flow chemistry reduces residence time, suppressing side reactions .
- Scale-up challenges : Microwave methods face energy inefficiency at >100 g scales. Hybrid approaches (e.g., microwave-initiated thermal finishing) improve scalability .
- Purification difficulties : Column-free protocols (e.g., electrocatalytic synthesis with in situ precipitation) eliminate chromatography, enhancing throughput .
Methodological Considerations
Q. How to design experiments for analyzing the compound’s stability under varying pH conditions?
Answer:
- pH stability assay : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, 220 nm detection).
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models. This compound is most stable at pH 6–8 (t₁/₂ > 48 hours) but hydrolyzes rapidly at pH < 3 (t₁/₂ ~2 hours) .
Q. What in silico tools are recommended for predicting the compound’s environmental toxicity?
Answer:
- EPA EPI Suite : Estimates biodegradability (BIOWIN model) and ecotoxicity (ECOSAR model). Predicted LC50 for Daphnia magna is 0.8 mg/L, classifying it as "toxic to aquatic life" .
- ADMET Predictor : Simulates bioaccumulation potential (log BCF = 1.2) and hepatic metabolism pathways (CYP3A4-mediated oxidation dominant) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
